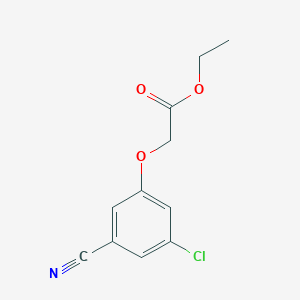![molecular formula C6H11Na2O8P B1518450 disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is an organic compound with the chemical formula C6H11Na2O8P. It is a colorless crystalline solid that is soluble in water and other polar solvents . This compound plays a significant role in various biological processes, particularly in glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates . For instance, starting from L-fucose, GDP-fucose is constructed by a bifunctional enzyme, L-fucose pyrophosphorylase, via two reactions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and enzymatic synthesis. These methods are preferred due to their high efficiency and selectivity . The enzymatic synthesis using glycosyltransferases is particularly advantageous as it allows for the regio- and stereo-selectivity without the need for protection of functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and sodium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate for glycosylation reactions. In biology, it plays a crucial role in the study of glycan structures and functions. In medicine, it is used in the development of therapeutic agents targeting specific glycan structures. In the industry, it is utilized in the production of various glycosylated products .
Wirkmechanismus
The mechanism of action of disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates . This process is crucial for the formation of glycan structures, which play important roles in various biological processes, including cell-cell communication, immune response, and protein folding .
Vergleich Mit ähnlichen Verbindungen
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be compared with other similar compounds such as L-Fuculose 1-phosphate lithium salt and β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt . These compounds share similar structural features but differ in their specific applications and properties. For instance, L-Fuculose 1-phosphate lithium salt is used in different enzymatic reactions, while β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt is used in glycan fucosylation research .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11Na2O8P |
|---|---|
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m0../s1 |
InChI-Schlüssel |
JPJQYRZIJVIUSX-MOQCCXJMSA-L |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)



![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)




